molecular formula C5H7NS B1275424 4-Methylthiophen-3-amine CAS No. 23967-97-7

4-Methylthiophen-3-amine

Cat. No. B1275424
CAS RN: 23967-97-7
M. Wt: 113.18 g/mol
InChI Key: HFOFPDGUBCVRIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylthiophen-3-amine is a compound with the chemical formula C5H7NS . It is available in the form of a powder . The compound has a molecular weight of 114.19 and 149.64 for its hydrochloride form .


Molecular Structure Analysis

The IUPAC name for 4-Methylthiophen-3-amine is 4-methyl-1H-1lambda3-thiophen-3-amine . Its InChI code is 1S/C5H8NS/c1-4-2-7-3-5(4)6/h2-3,7H,6H2,1H3 .


Physical And Chemical Properties Analysis

4-Methylthiophen-3-amine is a powder . and 95% for its hydrochloride form . The storage temperature for the compound is 28°C and 4°C for its hydrochloride form .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Therapeutic Compounds

4-Methylthiophen-3-amine: is a valuable building block in medicinal chemistry. It’s used to synthesize compounds with a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, and anti-cancer activities . The thiophene ring, a key structural component of this compound, is found in several commercially available drugs, indicating its significance in drug development.

Biochemistry: Protein Interaction Studies

In biochemistry, 4-Methylthiophen-3-amine can be used to modify proteins or peptides, facilitating the study of protein interactions. This can provide insights into protein function and the development of new biochemical tools.

Each of these applications demonstrates the versatility and importance of 4-Methylthiophen-3-amine in scientific research, spanning across various fields and industries. The compound’s ability to be incorporated into different chemical structures makes it a valuable asset for innovation and discovery .

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

4-methylthiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c1-4-2-7-3-5(4)6/h2-3H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOFPDGUBCVRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20420882
Record name 4-methylthiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylthiophen-3-amine

CAS RN

23967-97-7
Record name 4-methylthiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylthiophen-3-amine
Reactant of Route 2
Reactant of Route 2
4-Methylthiophen-3-amine
Reactant of Route 3
Reactant of Route 3
4-Methylthiophen-3-amine
Reactant of Route 4
4-Methylthiophen-3-amine
Reactant of Route 5
4-Methylthiophen-3-amine
Reactant of Route 6
4-Methylthiophen-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.